2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorenyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenyl and biphenyl intermediates. One common method involves the reaction of 9H-fluorene with a suitable carbamoyl chloride to form the fluorenyl carbamoyl intermediate. This intermediate is then coupled with a biphenyl derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of molecular interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact mechanism may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
Uniqueness
2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
27021-93-8 |
---|---|
Molecular Formula |
C27H19NO3 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H19NO3/c29-26(23-11-5-3-9-21(23)22-10-4-6-12-24(22)27(30)31)28-19-14-13-18-15-17-7-1-2-8-20(17)25(18)16-19/h1-14,16H,15H2,(H,28,29)(H,30,31) |
InChI Key |
LNIBWMGLLPEMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.